molecular formula C17H15BrF2N2O2S B2922401 (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone CAS No. 1904096-36-1

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone

Cat. No. B2922401
CAS RN: 1904096-36-1
M. Wt: 429.28
InChI Key: APEJVCNJZLKZKB-UHFFFAOYSA-N
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Description

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone is a useful research compound. Its molecular formula is C17H15BrF2N2O2S and its molecular weight is 429.28. The purity is usually 95%.
BenchChem offers high-quality (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds often involves complex reactions, aiming to explore the chemical and physical properties of novel organic molecules. For example, studies on similar bromopyridine and pyrrolidine derivatives highlight methodologies for creating compounds with specific structural features. Such research contributes to the development of new synthetic routes and the understanding of molecular configurations through crystallography and spectroscopic methods. The structural analysis is crucial for identifying potential applications in materials science and medicinal chemistry (Wang et al., 2008).

Antibacterial Activities

Research on pyrrolidine derivatives, including those with bromopyridine groups, demonstrates significant interest in evaluating their biological activities. Novel cyanopyridine derivatives, for instance, have been synthesized and assessed for their antimicrobial properties against a range of bacterial strains. Such studies indicate that these compounds can exhibit promising antibacterial activities, suggesting potential applications in developing new antimicrobial agents (A. Bogdanowicz et al., 2013).

Anticancer Evaluations

The exploration of novel pyrrolidine and bromopyridine derivatives extends to their potential anticancer properties. Research involving the synthesis of specific methanone compounds followed by reactions with different nucleophiles has led to the identification of derivatives with anticancer activities. Such studies are pivotal in the quest for new therapeutic agents, providing insights into the structure-activity relationships that underpin their efficacy (R. S. Gouhar & Eman M. Raafat, 2015).

Theoretical and Computational Studies

The molecular structures of related compounds are also subjects of theoretical and computational analyses, including density functional theory (DFT) studies. These investigations help in understanding the electronic properties, stability, and reactivity of the molecules. Through X-ray crystallography and DFT calculations, researchers can predict the behavior of these compounds in various environments, aiding in the design of molecules with desired properties (P. Huang et al., 2021).

properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF2N2O2S/c18-13-5-3-8-21-15(13)24-11-7-9-22(10-11)16(23)12-4-1-2-6-14(12)25-17(19)20/h1-6,8,11,17H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEJVCNJZLKZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC=C3SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone

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